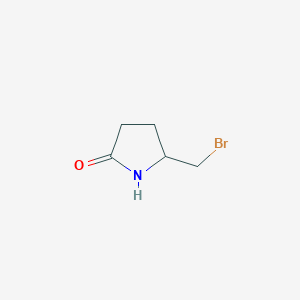

5-(溴甲基)吡咯烷-2-酮

描述

The compound of interest, 5-(Bromomethyl)pyrrolidin-2-one, is a versatile intermediate in organic synthesis. It is not directly mentioned in the provided papers, but its related compounds and synthetic methods can provide insights into its chemistry. The papers discuss various brominated heterocyclic compounds, which are valuable in pharmaceutical chemistry and materials science due to their reactivity and potential biological activity .

Synthesis Analysis

The synthesis of related brominated heterocycles often involves multicomponent reactions, as seen in the preparation of pyrrolo[3,4-b]pyridin-5-ones, where a four-component synthesis is developed using ammonium chloride to accelerate the reaction . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks is achieved through Fischer indole cyclization, demonstrating the utility of brominated intermediates in constructing complex heterocycles . The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through ring expansion-oxidation protocol is another example of the synthetic versatility of brominated compounds .

Molecular Structure Analysis

The molecular structures of brominated heterocycles are often confirmed by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. For instance, the structure of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones was determined using these methods, providing a clear understanding of the molecular geometry and electronic distribution within these molecules . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide further exemplifies the detailed structural analysis possible for such compounds .

Chemical Reactions Analysis

Brominated heterocycles participate in a variety of chemical reactions. For example, 5-(bromomethyl)-1-pyrrolinium bromides undergo rearrangement with alkoxides to yield functionalized piperidines, demonstrating the reactivity of the bromomethyl group in nucleophilic substitution reactions . The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from bis(bromomethyl)pyridine hydrobromides illustrates the use of brominated compounds in polymer chemistry . The enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine showcases the potential for brominated intermediates in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by the presence of the bromine atom, which is a heavy, electron-withdrawing group. This can affect the boiling point, solubility, and reactivity of these compounds. The reactivity of brominated intermediates towards nucleophiles is a key property that is exploited in various synthetic transformations, as seen in the preparation of thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The bromine atom also facilitates the formation of C-H...N and C-H...O hydrogen bonds, as well as π...π stacking interactions, which can influence the solid-state packing of these molecules .

科学研究应用

重排和合成

- 重排成哌啶:5-(溴甲基)-1-吡咯鎓溴化物可以用醇中的醇盐重排形成 2,5-二烷氧基哌啶,然后很容易转化为 3-烷氧基哌啶。这些二烷氧基哌啶经历热重排产生 5-烷氧基-1,2,3,4-四氢吡啶 (Kimpe、Boelens 和 Contreras,1996)。

- 转化为哌啶-3-酮:3,3-二烷基-5-(溴甲基)-1-吡咯鎓溴化物可以使用二甲基硫化硼还原成 4,4-二烷基-2-(溴甲基)吡咯烷,然后在碳酸钾存在下通过扩环氧化转化为哌啶-3-酮 (D’hooghe、Baele、Contreras、Boelens 和 Kimpe,2008)。

化学合成和性质

- 超支化聚电解质的合成:3,5-双(溴甲基)吡啶氢溴酸盐可以由 3,5-联啶合成,通过聚(N-烷基化)生成新的超支化聚电解质。这个过程的特点是 -CH2Br 末端基团的反应性受吡啶鎓基团的吸电子效应影响 (Monmoton、Lefebvre 和 Fradet,2008)。

- 光谱表征和计算研究:5-溴-2-(三氟甲基)吡啶(一种类似的化合物)的光谱表征已经使用傅里叶变换红外光谱和核磁共振光谱进行,密度泛函理论 (DFT) 计算提供了对其结构和性质的见解 (Vural 和 Kara,2017)。

在合成化学中的应用

- 哌啶-3-酮的合成:三溴化硼可以诱导 3-甲氧基哌啶通过中间双环氮丙啶离子环收缩为 2-(溴甲基)吡咯烷,说明了哌啶转化为吡咯烷的独特转化 (Tehrani、Van Syngel、Boelens、Contreras、Kimpe 和 Knight,2000)。

- 构象研究:对 1-(2-溴苯基)吡咯烷-2-酮和相关化合物的研究提供了对它们在溶液和固态中的构象的见解,有助于理解相关 γ-内酰胺的结构性质 (Fujiwara、Varley 和 Veen,1977)。

安全和危害

属性

IUPAC Name |

5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398882 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)pyrrolidin-2-one | |

CAS RN |

190271-85-3 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)